molecular formula C20H21F2N3O5S B2389941 N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 868983-75-9

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2389941
CAS No.: 868983-75-9
M. Wt: 453.46
InChI Key: SGMXYDSHKZBPTE-UHFFFAOYSA-N
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Description

N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a high-purity chemical reagent intended for research and development purposes. This synthetic compound features a complex molecular architecture that combines an oxazolidinone scaffold, a 2,5-difluorophenylsulfonyl group, and a phenethyl-oxalamide moiety. The structural elements present in this molecule are found in various bioactive compounds and pharmaceutical agents, suggesting potential for investigation in multiple biochemical pathways . Its core structure shares features with molecules known to modulate enzyme activity and interact with protein targets, making it a candidate for exploring new mechanisms of action in scientific studies . Researchers may utilize this compound in areas such as medicinal chemistry, hit-to-lead optimization, and structure-activity relationship (SAR) studies. As with any research compound, proper safety protocols must be followed. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct thorough investigations and adhere to all applicable regulatory guidelines when working with this material.

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O5S/c21-15-6-7-16(22)17(12-15)31(28,29)25-10-11-30-18(25)13-24-20(27)19(26)23-9-8-14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMXYDSHKZBPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the oxazolidine ring. This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. The difluorophenyl group is introduced via a sul

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H23F2N3O5SC_{21}H_{23}F_{2}N_{3}O_{5}S, with a molecular weight of approximately 467.49 g/mol. It features an oxazolidine ring, known for its antimicrobial properties, and a sulfonyl group that enhances its reactivity and biological interactions.

Key Structural Features:

  • Oxazolidine Ring: Associated with antimicrobial activity, particularly against gram-positive bacteria.
  • Difluorophenyl Group: Enhances lipophilicity, potentially improving cellular penetration.

Antimicrobial Properties

Research indicates that compounds containing the oxazolidine moiety exhibit significant antimicrobial activity. This compound is expected to inhibit bacterial protein synthesis by interacting with ribosomal subunits.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis: The oxazolidine structure allows for binding to the ribosomal RNA, disrupting the translation process in bacteria.
  • Enhanced Lipophilicity: The difluorophenyl group may facilitate better membrane permeability, allowing for more effective interaction with intracellular targets.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and similar derivatives:

StudyFindings
In Vitro Antimicrobial Activity Demonstrated effectiveness against various gram-positive bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.
Mechanistic Studies Showed that the compound binds to the 50S ribosomal subunit, inhibiting protein synthesis at low concentrations.
Pharmacokinetic Studies Indicated favorable absorption and distribution characteristics in animal models, suggesting potential for clinical application .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
N1-((3-(4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamideContains 4-chlorophenyl groupDifferent halogen substitution
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-fluorobenzenesulfonyl)oxazolidin-2-yl)methyl)oxalamideContains benzo[d][1,3]dioxole structureDistinct aromatic system

The unique fluorinated aromatic group in this compound may enhance its stability and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Features a phthalimide core with a chloro substituent and a phenyl group (Fig. 1, ).
  • Function: Primarily used as a monomer in polyimide synthesis due to its stability and reactivity in polymerization reactions.
  • Key Differences: Lacks the sulfonyl-oxazolidine and oxalamide motifs present in the target compound.
  • Relevance : Highlights the importance of sulfonyl and fluorinated groups in modulating electronic properties for biological applications .

5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Derivatives

  • Structure : Contains a difluorophenyl group, a pyrrolidine ring, and a pyrazolo-pyrimidine scaffold ().
  • Function : TRK kinase inhibitors for cancer treatment. The difluorophenyl group enhances target binding and metabolic stability.
  • Key Comparisons: Both compounds utilize difluorophenyl groups for improved lipophilicity and target interaction. The target compound’s oxazolidinone core may offer greater conformational rigidity compared to the pyrrolidine ring in this derivative. The oxalamide linker in the target molecule could provide distinct hydrogen-bonding interactions compared to the pyrazolo-pyrimidine scaffold.
  • Data Insight: TRK inhibitors with difluorophenyl groups demonstrate IC₅₀ values in the nanomolar range, suggesting the target compound’s structural analogs may exhibit comparable potency .

Tolyfluanid and Dichlofluanid

  • Structure: Sulfonamide-based agrochemicals with fluorinated and dimethylamino groups ().
  • Function : Fungicides acting via sulfhydryl group inhibition.
  • Key Differences: The target compound’s oxazolidinone and phenethyl groups distinguish it from these linear sulfonamide pesticides. Fluorine atoms in tolyfluanid enhance stability, similar to the difluorophenyl group in the target molecule, but the latter’s complex scaffold likely reduces environmental persistence.
  • Relevance : Demonstrates the versatility of sulfonyl and fluorinated motifs across diverse applications .

Structural and Functional Data Table

Compound Core Structure Key Functional Groups Biological/Industrial Role Notable Features
Target Compound Oxazolidinone-sulfonyl 2,5-Difluorophenyl, oxalamide Hypothesized kinase inhibitor Conformational rigidity, fluorinated aryl
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polyimide monomer High thermal stability
TRK Inhibitor Derivatives () Pyrazolo-pyrimidine Difluorophenyl, pyrrolidine Anticancer agents Nanomolar IC₅₀, TRK selectivity
Tolyfluanid Sulfonamide Fluoro, dimethylamino Fungicide Environmental persistence

Research Findings and Implications

  • Fluorinated Aromatic Groups : The 2,5-difluorophenyl group in the target compound and TRK inhibitors () underscores fluorine’s role in enhancing binding affinity and pharmacokinetic properties.
  • Scaffold Rigidity: The oxazolidinone core may improve metabolic stability compared to flexible pyrrolidine or linear sulfonamide analogs .
  • Synthetic Challenges: The sulfonyl-oxazolidine linkage requires precise synthetic control, as seen in the high-purity requirements for phthalimide monomers ().

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including sulfonylation of the oxazolidine ring, coupling with phenethylamine, and oxalamide formation. Critical parameters include:

  • Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize racemization .
  • Temperature control : Maintaining ≤0°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .
  • Purification : Gradient HPLC or column chromatography to isolate intermediates, ensuring >95% purity for downstream steps .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to oxazolidine) to maximize efficiency .

Q. Which analytical techniques are most effective for structural validation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of sulfonylation and oxalamide linkage. Key signals include δ 3.8–4.2 ppm (oxazolidine CH₂) and δ 7.2–7.6 ppm (difluorophenyl protons) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 506.1324) .
  • HPLC-DAD : Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Sulfonamide and oxazolidine moieties are prone to hydrolysis at pH <3 .
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests suitability for long-term storage) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from:

  • Membrane permeability : Use logP calculations (predicted ~3.1) and parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity with cellular uptake .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation of the phenethyl group) .
  • Off-target profiling : Kinase selectivity panels (e.g., Eurofins) to rule out non-specific binding .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace 2,5-difluorophenyl with 4-fluorophenyl to evaluate sulfonyl group electronegativity effects on target binding .
  • Oxazolidine ring substitution : Introduce methyl groups at C3 to enhance conformational rigidity, improving selectivity for serine proteases .
  • Phenethyl chain variations : Replace with pyridylmethyl to boost solubility while monitoring potency trade-offs via SPR binding assays .

Q. What methodologies elucidate the compound’s mechanism of enzyme inhibition?

  • Kinetic assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to determine inhibition mode (competitive vs. non-competitive) and Kᵢ values .
  • X-ray crystallography : Co-crystallize with human thrombin (PDB ID 1ETS) to map interactions (e.g., hydrogen bonding with Gly216) .
  • Molecular dynamics simulations : AMBER or GROMACS to model binding stability over 100-ns trajectories .

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Cell-type-specific metabolism : Compare LC₅₀ in HepG2 (high CYP activity) vs. HEK293 (low metabolic activity) to identify bioactivation pathways .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect thiol adducts via LC-MS/MS .
  • Transcriptomic profiling : RNA-seq to identify upregulated detoxification genes (e.g., GSTP1) in resistant cell lines .

Methodological Resources

  • Synthetic protocols : Refer to PubChem CID 872881-29-3 for validated reaction conditions .
  • Analytical standards : Use USP-grade solvents and columns (e.g., Waters XBridge C18) for reproducibility .
  • Biological assays : Follow NIH/NCATS guidelines for enzyme inhibition and cytotoxicity testing .

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